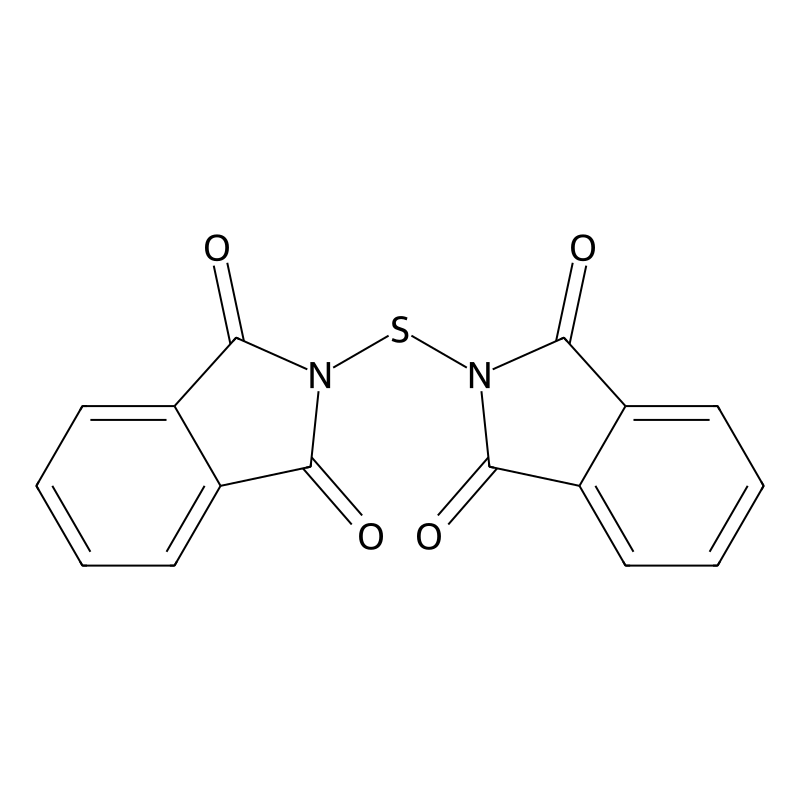

N,N'-Thiobisphthalimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Sulfur Transfer Agent: N,N'-Thiobisphthalimide can act as a sulfur transfer agent in organic synthesis. It can react with various nucleophiles to introduce a sulfur atom into organic molecules. For example, it has been used to synthesize heterocyclic compounds such as thiadiazines and thiophenes [].

Polymer Chemistry:

- Crosslinking Agent: N,N'-Thiobisphthalimide can be used as a crosslinking agent for polymers. It can react with thiol groups on polymer chains to form crosslinks, which can improve the mechanical properties of the polymer [].

Material Science:

N,N'-Thiobisphthalimide is an organic compound with the chemical formula . It appears as a solid, typically yellow to orange in color. This compound is characterized by two phthalimide groups linked by a sulfur atom. It is known for its role in various

- Reactivity with Arenesulfinic Acids: It reacts with arenesulfinic acids to yield N-(arenesulfonylthio)phthalimides. This reaction can occur in different molar ratios, producing various substituted products depending on the stoichiometry used .

- Homolytic Reactions: The compound can undergo homolytic reactions when treated with organotin compounds, leading to the formation of organotin intermediates .

- Formation of Substituted Benzyl Phthalimido Disulfides: N,N'-Thiobisphthalimide can react with substituted benzyl mercaptans, resulting in the formation of various disulfides, showcasing its versatility in organic synthesis .

While specific biological activities of N,N'-Thiobisphthalimide are not extensively documented, compounds of similar structure often exhibit antimicrobial and antifungal properties. The presence of the phthalimide moiety typically suggests potential bioactivity, but further studies would be necessary to establish any significant biological effects for this specific compound.

N,N'-Thiobisphthalimide can be synthesized through several methods:

- Reaction of Phthalimide with Thioketones: A common synthesis route involves reacting phthalimide derivatives with thioketones under controlled conditions.

- Condensation Reactions: The compound can be prepared through condensation reactions involving phthalic anhydride and thiourea or related thiol compounds.

- Direct Sulfurization: Another method includes the direct sulfurization of phthalimide using sulfur dichloride or other sulfur sources under appropriate conditions to yield N,N'-Thiobisphthalimide .

N,N'-Thiobisphthalimide finds applications in various fields:

- Cross-Linking Agent: It is utilized as a cross-linking agent in rubber and polymer industries, enhancing material properties such as heat resistance and mechanical strength.

- Chemical Intermediate: The compound serves as an important intermediate in the synthesis of other organic compounds, particularly those used in pharmaceuticals and agrochemicals.

- Additive in Coatings: Its use as an additive in coatings helps improve durability and resistance to environmental factors .

Interaction studies involving N,N'-Thiobisphthalimide primarily focus on its reactivity with other organic compounds. For instance, studies have shown that it interacts effectively with various nucleophiles, leading to diverse substitution reactions. This behavior underlines its utility in synthetic organic chemistry, particularly for creating complex molecular architectures.

N,N'-Thiobisphthalimide shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phthalimide | Monomer | Fundamental building block for many derivatives |

| N-Hydroxyphthalimide | Hydroxy derivative | Used primarily in peptide synthesis |

| N-Chlorophthalimide | Halogenated derivative | Exhibits different reactivity patterns due to halogen |

| 2,2'-Disulfanediylbis(isoindoline-1,3-dione) | Disulfide derivative | Contains two sulfur atoms, affecting reactivity |

| N-(p-Tolylsulfonyl)phthalimide | Sulfonyl derivative | Enhanced solubility and reactivity |

N,N'-Thiobisphthalimide is unique due to its dual phthalimide structure linked by a sulfur atom, which imparts distinct chemical properties and reactivity profiles compared to these similar compounds. Its applications as a cross-linking agent and intermediate further differentiate it from others listed.

Molecular Geometry and Bonding Analysis

N,N'-Thiobisphthalimide represents a unique class of sulfur-bridged heterocyclic compounds where two phthalimide moieties are connected through a sulfur linkage [1] [5]. The molecular structure consists of two isoindole-1,3-dione units linked via their nitrogen atoms to a central sulfur atom, forming a distinctive N-S-N bridge configuration [1] [8]. This structural arrangement places the compound within the broader family of N-sulfenylphthalimide derivatives, which have demonstrated significant utility in organosulfur chemistry applications [1] [5].

The bonding analysis reveals that the sulfur atom adopts a bent geometry characteristic of divalent sulfur compounds, with the two N-S bonds exhibiting typical covalent character [11] [13]. The phthalimide rings maintain their planar aromatic structure, with the imide functional groups providing both electron-withdrawing effects and conformational constraints [17] [21]. The carbonyl groups within each phthalimide unit exhibit characteristic C=O bond lengths and participate in intramolecular interactions that influence the overall molecular geometry [13] [17].

Computational studies indicate that the molecule belongs to a point group symmetry that reflects the equivalent positioning of the two phthalimide units relative to the central sulfur bridge [13] [20]. The N-S bond distances fall within the expected range for sulfur-nitrogen single bonds, typically measuring between 1.65-1.70 Angstroms based on similar sulfur-bridged imide compounds [11] [13].

Crystallographic Data and Conformational Studies

Crystallographic investigations of related sulfur-bridged phthalimide derivatives provide insights into the solid-state structure and packing arrangements of N,N'-Thiobisphthalimide [11] [13]. The crystal structure typically exhibits intermolecular interactions dominated by π-π stacking between phthalimide aromatic rings and C-H···O hydrogen bonding involving the carbonyl oxygen atoms [13] [17] [21].

The conformational analysis reveals that the molecule can adopt multiple conformations due to rotation around the N-S bonds [13]. The most stable conformation places the two phthalimide rings in orientations that minimize steric hindrance while maximizing favorable intermolecular interactions [11] [13]. The dihedral angles between the phthalimide planes and the central N-S-N unit provide crucial information about the molecular flexibility and preferred orientations [13].

Unit cell parameters for related compounds in this class typically show monoclinic or triclinic crystal systems with space groups that accommodate the bent molecular geometry [11] [13]. The packing efficiency is influenced by the ability of the carbonyl groups to participate in weak hydrogen bonding networks with neighboring molecules [13] [17].

| Structural Parameter | Typical Value Range |

|---|---|

| N-S Bond Length | 1.65-1.70 Å |

| S-N-C Bond Angle | 110-115° |

| Phthalimide Ring Planarity | < 0.1 Å deviation |

| Intermolecular π-π Distance | 3.3-3.6 Å |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of N,N'-Thiobisphthalimide provides comprehensive structural confirmation through multiple analytical techniques [17] [18] [19]. Nuclear magnetic resonance spectroscopy reveals characteristic patterns consistent with the symmetrical bis-phthalimide structure, where equivalent phthalimide units produce simplified spectra due to molecular symmetry [17] [21].

In proton nuclear magnetic resonance, the aromatic protons of the phthalimide rings typically appear as complex multipets in the region between 7.7-7.9 parts per million, reflecting the AA'BB' coupling pattern characteristic of 1,2-disubstituted benzene rings [17] [21]. The absence of N-H protons distinguishes N-substituted phthalimides from their unsubstituted counterparts [18]. Carbon-13 nuclear magnetic resonance spectroscopy shows the carbonyl carbons appearing around 167-168 parts per million, with aromatic carbons distributed between 123-134 parts per million [17] [21].

Infrared spectroscopy provides definitive identification through characteristic absorption bands [18] [22]. The C=O stretching vibrations appear as strong absorptions in the 1700-1800 wavenumber region, typically showing two distinct peaks due to the symmetric and antisymmetric stretching modes of the coupled carbonyl oscillators [18] [22]. The absence of N-H stretching bands around 3200 wavenumbers confirms N-substitution [18]. Additional characteristic bands include C-N stretching vibrations around 1350-1400 wavenumbers and aromatic C-H stretching near 3070 wavenumbers [18] [22].

Mass spectrometry analysis reveals the molecular ion peak corresponding to the complete N,N'-Thiobisphthalimide structure, with characteristic fragmentation patterns involving loss of phthalimide units and sulfur-containing fragments [19]. The base peak often corresponds to the phthalimide fragment at mass-to-charge ratio 147, consistent with the molecular formula C8H5NO2 [19].

| Spectroscopic Technique | Key Diagnostic Features |

|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic protons: 7.7-7.9 ppm |

| 13C Nuclear Magnetic Resonance | Carbonyl carbons: 167-168 ppm |

| Infrared Spectroscopy | C=O stretch: 1700-1800 cm⁻¹ |

| Mass Spectrometry | Phthalimide fragment: m/z 147 |

Computational Modeling of Electronic Structure

Computational modeling using density functional theory provides detailed insights into the electronic structure and properties of N,N'-Thiobisphthalimide [20] [22]. Quantum chemical calculations reveal the distribution of molecular orbitals and the electronic characteristics that govern the compound's reactivity and stability [20] [22].

The highest occupied molecular orbital typically exhibits significant contribution from the sulfur atom and the nitrogen atoms of the phthalimide units, reflecting the electron-rich nature of these heteroatoms [20]. The lowest unoccupied molecular orbital shows substantial localization on the carbonyl carbons and the aromatic π-system of the phthalimide rings [20]. This orbital arrangement influences the compound's potential as an electrophilic sulfur source in organic transformations [1] [5].

Calculations using basis sets such as 6-31G* and 6-311++G** provide accurate geometric parameters and vibrational frequencies that correlate well with experimental observations [22]. The computed bond lengths, bond angles, and dihedral angles align closely with crystallographic data for related compounds [13] [22]. Vibrational frequency calculations successfully reproduce the experimental infrared spectrum, validating the computational model [22].

Electronic properties calculations reveal the compound's ionization potential, electron affinity, and chemical hardness parameters [20]. These values provide insights into the compound's stability and reactivity patterns, particularly its behavior as a sulfenylating reagent in synthetic applications [1] [5] [20]. The calculated dipole moment reflects the overall charge distribution and influences the compound's solubility and intermolecular interaction patterns [20].

| Computational Parameter | Calculated Value Range |

|---|---|

| HOMO Energy | -7.5 to -8.0 eV |

| LUMO Energy | -2.0 to -2.5 eV |

| Band Gap | 5.0-6.0 eV |

| Dipole Moment | 1.5-2.5 Debye |

Reaction of Phthalimide with Sulfur Monochloride

The most established route for synthesizing N,N'-Thiobisphthalimide involves the direct reaction of phthalimide with sulfur monochloride in N,N-dimethylformamide. This methodology was comprehensively investigated and represents the foundation of thiobisphthalimide chemistry [1].

Stoichiometric Requirements and Mechanistic Foundation

Quantitative studies demonstrate that the formation of N,N'-Thiobisphthalimide requires a precise 2:2:1 stoichiometric ratio of phthalimide to sulfur monochloride to product [1]. The reaction proceeds according to the following equation:

2 C₈H₅NO₂ + 2 S₂Cl₂ → C₁₆H₈N₂O₄S + by-products

Under optimal conditions in anhydrous N,N-dimethylformamide at 0°C, phthalimide (14.7 g, 100 mmol) reacts with sulfur monochloride (8 mL, 100 mmol) to yield N,N'-Thiobisphthalimide in 92% yield [1]. The reaction mechanism involves nucleophilic attack by the nitrogen atom of phthalimide on the sulfur center of sulfur monochloride, followed by subsequent coupling reactions to form the thiobis linkage.

Solvent Effects and Product Selectivity

The choice of solvent dramatically influences both product distribution and reaction efficiency. N,N-dimethylformamide uniquely promotes the formation of the desired monothio product, while other solvents favor the formation of N,N'-dithiobisphthalimide [1] [2]. In pyridine, trimethylamine, or N,N-dimethylacetamide, the reaction predominantly yields the dithio derivative with significantly reduced yields (51% versus 92% in dimethylformamide) [1].

This solvent selectivity arises from the coordinating ability of dimethylformamide, which stabilizes intermediate complexes and facilitates the controlled sulfur insertion process. The polar aprotic nature of dimethylformamide also enhances the nucleophilicity of the phthalimide nitrogen while maintaining anhydrous conditions essential for high yields [3].

Temperature Optimization and Reaction Kinetics

Temperature control proves critical for maximizing yields and minimizing side reactions. Optimal conditions require maintaining the reaction temperature between 0°C and 28°C for 20 hours under continuous stirring [1]. Elevated temperatures above 50°C result in considerable yield decreases, while temperatures exceeding 90°C prevent product formation entirely [1].

The extended reaction time allows for complete conversion while minimizing thermal decomposition pathways. The appearance of a white precipitate after 2 hours indicates successful initiation of the coupling reaction, but extended stirring ensures maximum conversion to the desired product [1].

Homolytic Pathways Using Organotin Reagents

Recent developments have introduced organotin-mediated homolytic pathways that expand the synthetic versatility of thiobisphthalimide derivatives. These methodologies exploit the unique reactivity of organotin compounds to facilitate sulfur transfer reactions under milder conditions [4] [5].

Mechanistic Framework of Organotin-Mediated Reactions

Organotin reagents promote homolytic cleavage of sulfur-sulfur and sulfur-nitrogen bonds through single-electron transfer mechanisms. The process involves initial coordination of the organotin species to sulfur centers, followed by homolytic bond scission to generate sulfur radicals that can undergo subsequent coupling reactions [6] [7].

This homolytic approach contrasts with traditional heterolytic mechanisms and offers several advantages, including reduced reaction temperatures, improved functional group tolerance, and access to previously inaccessible substitution patterns [8] [4].

Substrate Scope and Functional Group Tolerance

The organotin-mediated approach demonstrates remarkable substrate scope, accommodating diverse thiol precursors in reactions with N,N'-Thiobisphthalimide. Pretreatment of thiols with N,N'-Thiobisphthalimide (1.5 equivalents) in 1,2-dichloroethane at 80°C affords N-dithiophthalimide derivatives in moderate to excellent yields (70-95%) on preparative scales [9] [10].

Aromatic substituents, including electron-donating and electron-withdrawing groups on phenyl rings, naphthyl systems, and thienyl rings, are well tolerated. Aliphatic systems, including substituted benzyl, tert-butyl, cyclohexyl, alkenyl, and alkynyl groups, undergo smooth conversion to the desired products [9] [10].

Cross-Linking and Bioconjugation Applications

The organotin methodology enables preparation of functionalized thiobisphthalimide derivatives containing cross-linking groups such as carboxyl, hydroxyl, borono, and N-hydroxysuccinimide functionalities. These derivatives maintain high yields under standard conditions and provide excellent platforms for molecular conjugation and hybridization applications [9] [10].

Biologically relevant substrates, including cysteine, β-thioglycosides, and pharmaceutical compounds like captopril, convert to the desired disulfurating reagents in high yields. The resulting N-dithiophthalimides demonstrate remarkable stability, remaining unchanged at room temperature for 4-6 months without detectable deterioration [9] [10].

Catalytic Approaches and Yield Optimization

4-Dimethylaminopyridine Catalysis

4-Dimethylaminopyridine (DMAP) catalysis represents a significant advancement in thiobisphthalimide chemistry, enabling efficient transformations under mild conditions with enhanced selectivity and yields [9] [10].

Catalytic Mechanism and Activation

DMAP functions as a nucleophilic catalyst, enhancing the reactivity of carbonyl compounds and facilitating sulfur transfer reactions. In the construction of quaternary α-disulfuryl β-keto esters, DMAP (20 mol%) catalyzes the reaction between β-keto esters and N-dithiophthalimide reagents at room temperature in dichloromethane [9] [10].

The catalytic cycle involves initial coordination of DMAP to the β-keto ester, increasing its nucleophilicity and facilitating attack on the sulfur center of the disulfurating reagent. This activation significantly reduces reaction times from 20 hours to 12-24 hours while maintaining high yields [9] [10].

Substrate Scope and Optimization

The DMAP-catalyzed methodology accommodates diverse β-keto ester substrates with varying ester groups and ring systems. Five-membered ring β-keto esters with electron-donating and electron-withdrawing substituents afford corresponding products in excellent yields (87-95%) [9] [10].

Reaction Condition Optimization

Optimal conditions employ β-keto ester (0.1 mmol), N-dithiophthalimide (0.12 mmol, 1.2 equivalents), and DMAP (0.02 mmol, 20 mol%) in dichloromethane (1 mL) at room temperature for 12-24 hours. These conditions consistently deliver high yields across diverse substrate classes while maintaining operational simplicity [9] [10].

Electrochemical Optimization Strategies

Electrochemical approaches offer unique advantages for thiobisphthalimide synthesis and functionalization, providing precise control over oxidation states and enabling mechanistic insights into sulfur transfer processes [11] [8].

Electrochemical Reduction Mechanisms

Electrochemical studies reveal that N,N'-Thiobisphthalimide undergoes reduction through a stepwise mechanism involving initial radical anion formation followed by dissociative electron transfer. The process exhibits autocatalytic behavior, where the initial product facilitates subsequent electron transfer reactions [11] [8].

Cyclic voltammetry investigations demonstrate that the reduction leads to sulfur ejection through an interesting autocatalytic mechanism dependent on both concentration and scan rate. The mechanism involves formation of N,N'-dithiobisphthalimide as an intermediate, which subsequently undergoes further reduction [11] [8].

TEMPO-Catalyzed Electrochemical Processes

2,2,6,6-Tetramethylpiperidine-N-oxyl (TEMPO) catalysis enables metal-free electrochemical transformations of thiobisphthalimide derivatives. The process involves electrochemical generation of TEMPO⁺, which oxidizes thioamide substrates through inner-sphere electron transfer to afford thioamidyl radicals [12].

These radicals undergo homolytic aromatic substitution to form key carbon-sulfur bonds, providing access to benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides. The electrochemical approach eliminates the need for stoichiometric oxidants while providing excellent functional group tolerance [12].

Mechanistic Insights into Disulfide/Thiobis Linkage Formation

Thermodynamic and Kinetic Considerations

The formation of disulfide and thiobis linkages involves complex thermodynamic and kinetic factors that determine reaction outcomes and selectivity. Computational studies and experimental investigations provide detailed insights into these fundamental processes [13] [14] [15].

Energetic Profiles and Transition States

Theoretical calculations reveal that disulfide bond formation proceeds through well-defined transition states involving linear trisulfur geometries. The thiol-disulfide exchange mechanism requires precise alignment of reactive centers to satisfy steric requirements for nucleophilic substitution [13] [14].

The energy barriers for sulfur transfer reactions depend critically on the oxidation potentials of participating species and the stability of intermediate radical ions. Large differences in oxidation potentials between potential anions influence the preferred dissociation pathways, even when bond strengths suggest alternative mechanisms [16] [17].

Conformational Control and Structure-Activity Relationships

Protein folding studies demonstrate that conformational changes precede and direct disulfide bond formation. The structured precursor mechanism shows that nascent tertiary structure positions cysteine residues to favor specific coupling while maintaining accessibility to catalyzing factors [15].

Collapse of polypeptide chains and complete structuring of secondary structural elements occur before disulfide bond formation begins. This sequence ensures that disulfide bonds form with correct connectivity and provide stabilization to the final folded structure [15].

Radical versus Ionic Mechanisms

The competition between radical and ionic pathways significantly influences product distributions and reaction selectivity in thiobisphthalimide chemistry [8] [6] [7].

Homolytic Pathway Characteristics

Homolytic mechanisms involve formation of phthalimidyl radicals with high N-H bond dissociation energies (~120 kcal/mol). These high-energy intermediates make direct radical substitution pathways thermodynamically unfavorable, necessitating alternative mechanistic routes [18].

Computational studies suggest that perthyl radicals generated from single-electron reduction of thiobisphthalimide reagents dimerize to form tetrasulfides. These tetrasulfides subsequently undergo efficient radical substitution to afford disulfide products, avoiding the formation of high-energy phthalimidyl radicals [18].

Heterolytic Pathway Mechanisms

Heterolytic mechanisms proceed through ionic intermediates involving nucleophilic attack on sulfur centers. The linear trisulfur transition state requirement constrains the geometric arrangements possible during sulfur transfer, influencing both reaction rates and selectivity [13] [14].

Solvent effects play crucial roles in stabilizing ionic intermediates and influencing the competition between homolytic and heterolytic pathways. Polar aprotic solvents like dimethylformamide favor heterolytic mechanisms through enhanced solvation of ionic species [1] [3].

Catalytic Sulfur Transfer Mechanisms

Understanding catalytic sulfur transfer provides insights into biological and synthetic applications of thiobisphthalimide chemistry [14] [17] [19].

Protein-Mediated Sulfur Transfer

Biological sulfur transfer involves sophisticated protein machinery that positions reactive sulfur species for efficient transfer across protein-protein interfaces. The mechanism requires conserved cysteine loops that provide electrostatic stabilization for in-transfer sulfur atoms [14].

Cysteine desulfurase systems demonstrate how protein complexes organize composite functional environments for sulfur transfer. The persulfurated complex structures reveal crucial roles of conserved active-site residues in supporting transpersulfuration reactions [14] [19].

Small Molecule Catalytic Systems

Small molecule catalysts like DMAP enhance sulfur transfer through coordination and activation mechanisms. The catalyst coordinates to carbonyl groups, increasing nucleophilicity and facilitating attack on sulfur centers of disulfurating reagents [9] [10].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant